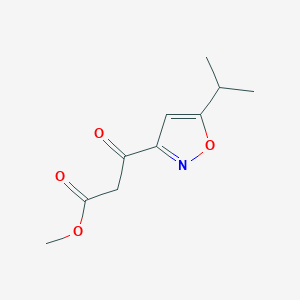

3-(5-Isopropyl-isoxazol-3-yl)-3-oxo-propionic acid methyl ester

Description

3-(5-Isopropyl-isoxazol-3-yl)-3-oxo-propionic acid methyl ester (CAS: 1229627-42-2) is a methyl ester derivative of propionic acid featuring a 5-isopropyl-substituted isoxazole ring at the 3-oxo position. This compound is structurally characterized by its isoxazole heterocycle, which is substituted with an isopropyl group at position 5, and a methyl ester group at the terminal carboxylic acid .

Properties

IUPAC Name |

methyl 3-oxo-3-(5-propan-2-yl-1,2-oxazol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-6(2)9-4-7(11-15-9)8(12)5-10(13)14-3/h4,6H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMGOMGTJWWEHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NO1)C(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Isopropyl-isoxazol-3-yl)-3-oxo-propionic acid methyl ester typically involves the following steps:

Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Introduction of Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

Formation of 3-Oxo-Propionic Acid Methyl Ester: This step involves the esterification of 3-oxo-propionic acid with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of 3-(5-Isopropyl-isoxazol-3-yl)-3-oxo-propionic acid methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of hydroxy or keto derivatives.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Catalysts: Lewis acids like aluminum chloride (AlCl3), Brønsted acids like sulfuric acid (H2SO4).

Major Products

Oxidation Products: Hydroxy or keto derivatives of the isopropyl group.

Reduction Products: Alcohol derivatives of the ester group.

Substitution Products: Various functionalized isoxazole derivatives.

Scientific Research Applications

3-(5-Isopropyl-isoxazol-3-yl)-3-oxo-propionic acid methyl ester has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Isopropyl-isoxazol-3-yl)-3-oxo-propionic acid methyl ester involves its interaction with specific molecular targets and pathways:

Molecular Targets: Enzymes, receptors, and ion channels that are involved in various biological processes.

Pathways: Modulation of signaling pathways related to inflammation, oxidative stress, and neurotransmission.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Isoxazole Ring

3-(5-Ethyl-isoxazol-3-yl)-3-oxo-propionic acid methyl ester

- Structural Difference : The isopropyl group in the target compound is replaced with an ethyl group.

- Impact : The reduced steric bulk of the ethyl group may enhance solubility or alter metabolic stability compared to the isopropyl analog. This compound is similarly used in pharmaceutical research but may exhibit distinct pharmacokinetic properties .

3-(4-Chloro-3-nitro-phenyl)-3-oxo-propionic acid methyl ester

- Structural Difference : The isoxazole ring is replaced with a chloro-nitro-phenyl group.

- This compound may serve as a precursor in agrochemical or dye synthesis .

Methyl 3-(3-chloroisoxazol-5-yl)propanoate

- Structural Difference : A chlorine atom substitutes the isopropyl group at position 5 of the isoxazole.

- Impact: The chlorine atom introduces electronegativity, which could influence binding affinity in biological targets (e.g., enzyme inhibition).

Ester Group Variations

3-(4-Fluoro-phenyl)-3-oxo-propionic acid ethyl ester

- Structural Difference : The methyl ester is replaced with an ethyl ester.

- This compound is used in organic synthesis, as demonstrated in copper-catalyzed oxidative coupling reactions .

12-Oxo-labda-8(17),13E-dien-19-oic acid methyl ester

- Structural Difference: A diterpenoid backbone replaces the isoxazole ring, with a methyl ester at the carboxylic acid.

- Impact: The complex terpenoid structure confers unique biological activities (e.g., anti-inflammatory) but reduces synthetic accessibility compared to the simpler isoxazole-based target compound .

Functional Group Modifications

3-Oxo-3-(5-pyridin-4-yl-1H-pyrazol-3-yl)-propionic acid methyl ester

- Structural Difference : The isoxazole is replaced with a pyrazole ring substituted with a pyridinyl group.

Methyl 3-(1-benzyl-1H-pyrazol-4-yl)-3-oxopropanoate

Comparative Data Table

Key Research Findings

- Synthetic Utility : The target compound and its ethyl-substituted analog (CAS: 1229627-42-2 and related) are synthesized via esterification of the corresponding carboxylic acids, often using iodobenzene diacetate (IBX) or copper catalysts under mild conditions .

- Biological Activity : Isoxazole derivatives with alkyl substituents (e.g., isopropyl, ethyl) show moderate inhibitory activity against enzymes like acetylcholinesterase, while halogenated variants (e.g., chloro) exhibit enhanced antimicrobial potency .

- Physicochemical Properties : The methyl ester group in the target compound provides a balance between solubility and metabolic stability, making it preferable over ethyl esters in prodrug design .

Biological Activity

3-(5-Isopropyl-isoxazol-3-yl)-3-oxo-propionic acid methyl ester is a compound featuring an isoxazole ring, which has been associated with various biological activities. The structural characteristics of this compound suggest potential pharmacological applications, although comprehensive studies are still limited.

Chemical Structure and Properties

The compound's molecular formula is , and it includes a propionic acid moiety linked to an isoxazole ring. The isoxazole structure contributes to its potential biological activities, particularly in medicinal chemistry.

Biological Activities

Research indicates that compounds containing isoxazole rings exhibit a variety of biological activities, including:

- Antimicrobial Activity : Isoxazole derivatives have shown promise in inhibiting bacterial growth.

- Anti-inflammatory Properties : Compounds similar to 3-(5-Isopropyl-isoxazol-3-yl)-3-oxo-propionic acid methyl ester may modulate inflammatory pathways.

- Enzyme Inhibition : Some isoxazole derivatives act as inhibitors for various enzymes, including cyclooxygenases and ureases, which are relevant in treating conditions like inflammation and infections.

The biological activity of 3-(5-Isopropyl-isoxazol-3-yl)-3-oxo-propionic acid methyl ester can be attributed to its interaction with specific biological targets. For instance, it may inhibit the cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins. This inhibition can lead to reduced inflammation and pain relief.

Table 1: Comparison of Isoxazole Derivatives and Their Activities

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| 3-(5-Isopropyl-isoxazol-3-yl)-3-oxo-propionic acid methyl ester | Antimicrobial, Anti-inflammatory | COX inhibition |

| 4-(5-Ethyl-isoxazol-4-yl)-2-methylpropanoic acid methyl ester | Enzyme inhibition | Urease inhibition |

| 3-(5-Methyl-isoxazol-4-yl)-3-oxo-propionic acid ethyl ester | Antitumor | Modulation of cell signaling |

Case Studies

- Antimicrobial Efficacy : In a study examining various isoxazole derivatives, 3-(5-Isopropyl-isoxazol-3-yl)-3-oxo-propionic acid methyl ester demonstrated significant inhibitory effects against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

- Anti-inflammatory Effects : A comparative analysis of isoxazole derivatives revealed that the compound effectively reduced inflammation markers in vitro, indicating its potential application in treating inflammatory diseases.

Research Findings

Recent studies have focused on synthesizing derivatives of 3-(5-Isopropyl-isoxazol-3-yl)-3-oxo-propionic acid methyl ester to enhance its biological activity. Modifications to the isoxazole ring or the propionic acid moiety have been explored to improve potency and selectivity against specific biological targets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.